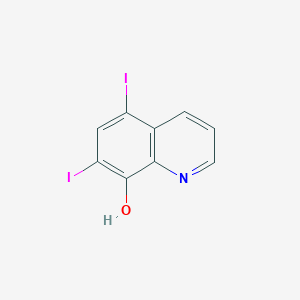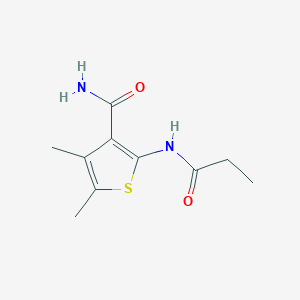![molecular formula C21H20N2O4S2 B464149 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide CAS No. 314765-59-8](/img/structure/B464149.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of a functionalized dibromobenzene intermediate as a key scaffold. This scaffold can be modified by sequential Suzuki coupling and Buchwald-Hartwig amination to provide a flexible entry to 1,3,5-trisubstituted phenyl compounds .Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown promise in the field of cancer research . For example, 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives, which share a similar structure to the compound , have demonstrated high anti-tumor activity .
Anti-HIV Potential
Certain indole derivatives have been reported to have anti-HIV properties . This suggests that the compound could potentially be used in the development of treatments for HIV.
Antioxidant Activity
Indole derivatives are known to possess antioxidant properties . This means they could potentially be used in the development of treatments for conditions caused by oxidative stress.
Antimicrobial Properties
Indole derivatives have been found to have antimicrobial properties . This suggests that they could potentially be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have been found to have antidiabetic properties . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The exact interaction and resulting changes would depend on the specific target and the context in which the compound is acting.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would likely vary based on the specific pathway and the context of the biological system.
Result of Action
Given the wide range of biological activities associated with indole derivatives , the effects could potentially include changes in cell signaling, gene expression, enzymatic activity, and more.
properties
IUPAC Name |
N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S2/c1-16-6-10-19(11-7-16)28(24,25)22-18-8-12-20(13-9-18)29(26,27)23-15-14-17-4-2-3-5-21(17)23/h2-13,22H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUKPQVIBJAOED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-4-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1-azepanylsulfonyl)phenyl]-4-methoxybenzamide](/img/structure/B464080.png)
![4-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B464091.png)


![N-Benzyl-N-[2-(benzyl-propionyl-amino)-ethyl]-propionamide](/img/structure/B464123.png)
![N-(4-{[2-(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B464132.png)
![4-{[(4-Methoxyphenyl)acetyl]amino}benzamide](/img/structure/B464141.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B464145.png)
![N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid](/img/structure/B464164.png)
![Methyl 4-oxo-4-{[4-(1-piperidinylsulfonyl)phenyl]amino}butanoate](/img/structure/B464171.png)
![3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B464185.png)
![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B464188.png)
![5-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B464189.png)
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile](/img/structure/B464230.png)